![molecular formula C18H22N2O3S B7714715 N-ethyl-5-{[(furan-2-yl)methyl]sulfamoyl}-2-methylbenzamide](/img/structure/B7714715.png)
N-ethyl-5-{[(furan-2-yl)methyl]sulfamoyl}-2-methylbenzamide
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Overview
Description
N-ethyl-5-{[(furan-2-yl)methyl]sulfamoyl}-2-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as a sulfonamide derivative and has shown promising results in laboratory experiments.
Mechanism of Action
The mechanism of action of N-ethyl-5-{[(furan-2-yl)methyl]sulfamoyl}-2-methylbenzamide involves binding to the active site of carbonic anhydrase enzymes, thereby inhibiting their activity. This inhibition leads to a decrease in the production of bicarbonate ions, which are essential for maintaining the acid-base balance in the body.
Biochemical and Physiological Effects:
The inhibition of carbonic anhydrase enzymes by N-ethyl-5-{[(furan-2-yl)methyl]sulfamoyl}-2-methylbenzamide has been shown to have various biochemical and physiological effects. It has been found to reduce the intraocular pressure in the eye, making it a potential treatment for glaucoma. It has also been studied for its potential use in the treatment of epilepsy, as it has been found to have anticonvulsant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-ethyl-5-{[(furan-2-yl)methyl]sulfamoyl}-2-methylbenzamide in lab experiments is its specificity towards carbonic anhydrase enzymes. This specificity allows for targeted inhibition of these enzymes, which can lead to more accurate results. However, one limitation of using this compound is its potential toxicity, which can affect the viability of cells in culture.
Future Directions
There are several future directions for the research of N-ethyl-5-{[(furan-2-yl)methyl]sulfamoyl}-2-methylbenzamide. One potential area of study is its use in the treatment of cancer, as carbonic anhydrase enzymes have been found to be overexpressed in many types of cancer cells. Another potential direction is the development of more specific inhibitors of carbonic anhydrase enzymes, which can lead to more effective treatments for various diseases.
Synthesis Methods
The synthesis of N-ethyl-5-{[(furan-2-yl)methyl]sulfamoyl}-2-methylbenzamide involves the reaction of 2-methylbenzoyl chloride with furan-2-carboxaldehyde in the presence of a base. The resulting intermediate is then reacted with N-ethyl-N-methylamine and sulfamide to yield the final product.
Scientific Research Applications
N-ethyl-5-{[(furan-2-yl)methyl]sulfamoyl}-2-methylbenzamide has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results as an inhibitor of carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base balance, ion transport, and bone resorption.
properties
IUPAC Name |
N-ethyl-2-methyl-5-(1-phenylethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-4-19-18(21)17-12-16(11-10-13(17)2)24(22,23)20-14(3)15-8-6-5-7-9-15/h5-12,14,20H,4H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSAIHCYPFOJHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC(C)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide |
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